2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole
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Overview
Description
2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the pyrrolopyrrole moiety and the methoxypyrimidine group. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine or benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Methoxypyrimidine-5-boronic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
Uniqueness
Compared to similar compounds, 2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its multi-functional groups allow for diverse interactions with biological targets and versatile applications in synthetic chemistry.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H19N5O2/c1-24-16-6-7-19-17(21-16)22-8-12-10-23(11-13(12)9-22)18-20-14-4-2-3-5-15(14)25-18/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
MSBCPOJCRHZECE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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